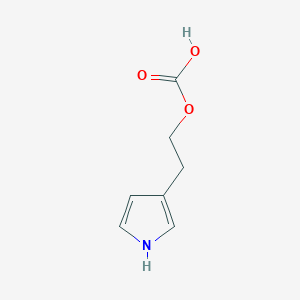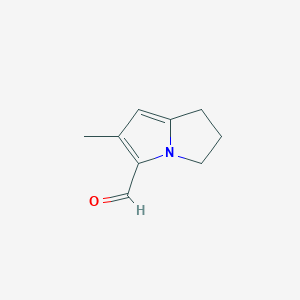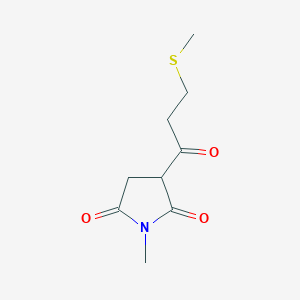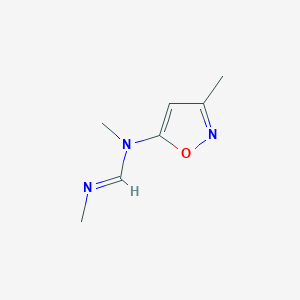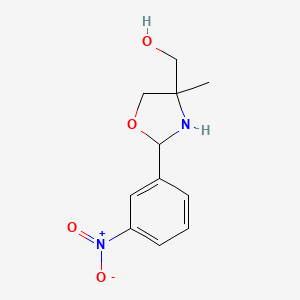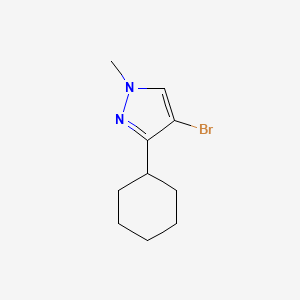
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoroethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol typically involves the reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene under copper-catalyzed conditions . This method proceeds through a sequential process to afford the desired product in moderate to excellent yields (up to 93%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed synthesis approach mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl groups enhance the compound’s ability to interact with specific enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Tris(2,2,2-trifluoroethoxy)methane
- 2,2,2-Trifluoroethyl formate
Uniqueness
Compared to similar compounds, 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is unique due to the presence of both trifluoroethyl and amino groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C10H9F6NO |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)4-6-3-7(1-2-8(6)18)17-5-10(14,15)16/h1-3,17-18H,4-5H2 |
Clé InChI |
PUSLZYPXZGAXGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCC(F)(F)F)CC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


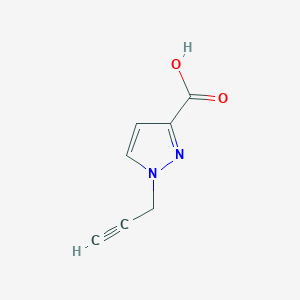

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
